Egfr-IN-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25ClN6O2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31) |
InChI Key |
STUXODUGAYCQRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Egfr-IN-33: A Technical Guide
An extensive review of scientific literature and databases reveals no publicly available information for a molecule specifically designated "Egfr-IN-33." This suggests that "this compound" may be an internal research code for a novel compound not yet disclosed in peer-reviewed publications, a very recent discovery that has not been widely indexed, or a potential misnomer.
Therefore, it is not currently possible to provide a detailed technical guide, including quantitative data, experimental protocols, and visualizations, on the specific mechanism of action of "this compound."
To facilitate the creation of the requested in-depth guide, we kindly request the user to provide additional, more specific information, such as:
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Alternative nomenclature: Any other official or unofficial names, codes, or identifiers for this molecule.
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Relevant scientific literature: Any publications, patents, conference abstracts, or posters that mention "this compound" or a related compound.
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Chemical structure: The chemical formula, SMILES notation, or an image of the molecule's structure.
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Originating research group or institution: Information about the researchers or organization that developed or is studying this compound.
Upon receipt of more specific details, a comprehensive technical guide will be generated to meet the core requirements of the request.
In the interim, to provide a relevant framework, the following sections outline the general mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors and the typical experimental protocols used to characterize them. This information is based on the broader understanding of EGFR signaling and inhibition.
General EGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
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PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[1][2][3]
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JAK/STAT Pathway: Plays a role in cell survival and inflammation.[1][2]
Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.
General Experimental Protocols for Characterizing EGFR Inhibitors
The following are typical experimental methodologies employed to elucidate the mechanism of action of EGFR inhibitors.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.
Methodology:
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Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
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The test compound (e.g., "this compound") at various concentrations is added to the reaction mixture.
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The kinase reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or an antibody-based method like ELISA.
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The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on EGFR signaling.
Methodology:
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Cancer cells with known EGFR expression and dependency (e.g., A549 or NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with a range of concentrations of the EGFR inhibitor.
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After a specified incubation period (typically 48-72 hours), cell viability is measured using a colorimetric or fluorometric assay. Common methods include MTT, MTS, or resazurin reduction, or ATP-based luminescence assays (e.g., CellTiter-Glo®).
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The half-maximal growth inhibitory concentration (GI₅₀) is determined by plotting cell viability against the inhibitor concentration.
Western Blot Analysis of EGFR Signaling
Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.
Methodology:
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EGFR-dependent cells are treated with the inhibitor for a specific duration.
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The cells are then stimulated with EGF to activate the EGFR pathway.
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Following stimulation, the cells are lysed, and the total protein concentration is determined.
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Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).
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Antibodies against the total forms of these proteins (EGFR, AKT, ERK) and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls.
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The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is visualized.
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A reduction in the levels of the phosphorylated proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.
Further characterization would typically involve studies on drug-resistant EGFR mutations, in vivo efficacy studies in animal models, and pharmacokinetic and pharmacodynamic analyses.
We look forward to receiving more specific information about This compound to provide a tailored and comprehensive technical guide.
References
No Publicly Available Data for EGFR-IN-33: A Search for its Target Profile and Selectivity
Despite a comprehensive search of scientific literature and public databases, no specific information is currently available for a compound designated "Egfr-IN-33." This suggests that "this compound" may be a very recent discovery, an internal proprietary name not yet disclosed in public forums, or a potential misnomer. Consequently, a detailed technical guide on its target profile, selectivity, and associated experimental protocols cannot be provided at this time.
The initial investigation sought to build an in-depth resource for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and visual representations of its mechanism of action. However, the absence of any public data precludes the creation of such a guide.
For the benefit of researchers interested in the general field of Epidermal Growth Factor Receptor (EGFR) inhibitors, a brief overview of the typical data and methodologies that would be included in such a technical guide is provided below.
General Target Profile and Selectivity Analysis of an EGFR Inhibitor
A comprehensive target profile for a novel EGFR inhibitor would typically include the following quantitative data, presented in a structured format for clarity and comparison.
Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical EGFR Inhibitor
| Target Kinase | IC50 (nM) | Ki (nM) | Method |
| EGFR (Wild-Type) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| EGFR (L858R) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| EGFR (T790M) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| EGFR (Exon 19 Del) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| HER2 (ErbB2) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| HER4 (ErbB4) | [Value] | [Value] | [e.g., TR-FRET, FP, AlphaLisa] |
| Other Kinases (e.g., VEGFR2, MET, ABL) | [Value] | [Value] | [e.g., KinomeScan] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. A technical guide would provide step-by-step protocols for key experiments.
Biochemical Kinase Assay (Example: Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the potency of a compound against a specific kinase.
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Reagents: Recombinant human EGFR kinase, biotinylated poly-GT substrate, ATP, anti-phosphotyrosine antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor.
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Procedure:
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The inhibitor is serially diluted and added to the wells of a microplate.
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EGFR kinase and the biotinylated substrate are added and the reaction is initiated with ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and the detection reagents (antibody and streptavidin conjugates) are added.
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After incubation, the plate is read on a TR-FRET-compatible plate reader.
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Data Analysis: The ratio of acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (Example: MTT Assay)
This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on EGFR signaling.
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Cell Lines: EGFR-dependent human cancer cell lines (e.g., A431, NCI-H1975).
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The inhibitor is added at various concentrations.
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Cells are incubated for a period (e.g., 72 hours).
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MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
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The formazan crystals are solubilized, and the absorbance is read on a microplate reader.
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the data is plotted to determine the GI50 (half-maximal growth inhibition) value.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are essential for understanding complex biological processes and experimental designs.
In-Depth Technical Guide to Egfr-IN-33 (Compound 13) of Patent WO2021185348A1
Disclaimer: The full patent document WO2021185348A1, the primary source for comprehensive technical data on Egfr-IN-33, could not be accessed through publicly available patent databases and search engines. The following information is aggregated from publicly accessible sources, primarily chemical supplier databases, which reference the aforementioned patent. Consequently, this guide provides a high-level overview and cannot fulfill the detailed requirements for quantitative data tables and experimental protocols as requested.
Core Compound Information
This compound, also identified as Compound 13 within the patent WO2021185348A1, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is classified as an acrylamide derivative and is positioned as an anti-tumor agent with potentially low toxic side effects.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C26H25ClN6O2 |
| Molecular Weight | 488.97 g/mol |
| CAS Number | 2711105-59-6 |
Mechanism of Action
Based on its classification as an EGFR inhibitor, this compound is presumed to function by targeting the tyrosine kinase domain of the EGFR protein. By inhibiting EGFR, the compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells. The acrylamide moiety suggests a potential for covalent binding to the target protein, a common mechanism for irreversible EGFR inhibitors.
Signaling Pathway Context
The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are fundamental for normal cellular processes. In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell proliferation. EGFR inhibitors like this compound aim to block these oncogenic signals.
EGFR-IN-33: An Acrylamide-Derived Epidermal Growth Factor Receptor Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EGFR-IN-33, an acrylamide-derived inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. The information presented is intended to support researchers and professionals in the fields of oncology, drug discovery, and molecular biology in understanding and potentially advancing this class of targeted therapeutics.
Core Concepts: The Acrylamide Moiety in EGFR Inhibition
This compound belongs to a class of kinase inhibitors that incorporate an acrylamide functional group. This moiety is of significant interest in drug design, particularly for targeted covalent inhibitors. The electrophilic nature of the acrylamide warhead allows it to form a covalent bond with a nucleophilic cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding leads to sustained inhibition of the receptor's kinase activity, offering potential advantages in terms of potency and duration of action compared to non-covalent inhibitors.
The general structure of the acrylamide-based EGFR inhibitors discussed in this guide is based on a quinazoline scaffold, a common feature in many EGFR tyrosine kinase inhibitors (TKIs). The acrylamide group is typically attached to the 4-anilino position of the quinazoline core.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately lead to various cellular responses, including cell division and migration.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3]
This compound, as an EGFR inhibitor, competitively binds to the ATP-binding site of the kinase domain. The formation of a covalent bond with Cys797 by the acrylamide group of this compound irreversibly blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Figure 1. EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of a series of acrylamide-derived EGFR inhibitors, which are structurally analogous to this compound. For the purpose of this guide, we will consider compound 6f from the reference study as a representative analogue of this compound due to its potent inhibitory activity.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound | Substituents | IC50 (nM) |
| 6a | 3'-Cl, 4'-F | 65.2 |
| 6b | 3'-CH3, 4'-F | 499 |
| 6c | 3'-CF3, 4'-F | >1000 |
| 6e | 3',4'-diF | 368 |
| 6f | 3',4'-diCl | 31.7 |
Data sourced from a study on acrylamide-based EGFR inhibitors, where these compounds were evaluated for their ability to inhibit EGFR kinase activity in a biochemical assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of acrylamide-derived EGFR inhibitors like this compound.
Synthesis of Acrylamide-Derived EGFR Inhibitors
The synthesis of the acrylamide-derived EGFR inhibitors generally follows a multi-step process. A representative synthetic scheme is outlined below.
Figure 2. General Synthetic Workflow for Acrylamide-Derived EGFR Inhibitors.
Detailed Methodology:
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Synthesis of the Quinazoline Core: The synthesis typically starts with a commercially available substituted quinazoline derivative.
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Introduction of the Anilino Moiety: The quinazoline core is reacted with a substituted aniline via nucleophilic aromatic substitution to introduce the 4-anilino group.
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Acryloylation: The secondary amine of the 4-anilino-quinazoline intermediate is then acylated with acryloyl chloride or a similar acryloylating agent in the presence of a base to yield the final acrylamide-derived EGFR inhibitor.
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Purification and Characterization: The final product is purified using techniques such as column chromatography. The structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro EGFR Kinase Assay
The inhibitory activity of the synthesized compounds against the EGFR kinase is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
Figure 3. Workflow for an In Vitro EGFR Kinase Assay.
Detailed Protocol (Example using TR-FRET):
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Reagent Preparation:
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Prepare a stock solution of the test compound (this compound) in DMSO.
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Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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Prepare a solution of the biotinylated peptide substrate and ATP in the kinase assay buffer.
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Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
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Assay Procedure:
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Add the test compound at various concentrations to the wells of a microplate.
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Add the EGFR enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the ATP/substrate mixture.
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Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding an EDTA solution.
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Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for 60 minutes at room temperature.
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Data Acquisition and Analysis:
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Read the plate on a TR-FRET-compatible plate reader.
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Calculate the ratio of the fluorescence signals at the acceptor and donor emission wavelengths.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Cellular Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Detailed Protocol (Example using MTT Assay):
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Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, HCC827) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Western Blot Analysis of EGFR Signaling
Western blotting is used to confirm the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of downstream signaling proteins.
Detailed Protocol:
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Cell Lysis: Treat EGFR-dependent cells with this compound for a specified time, followed by stimulation with EGF (if necessary to induce phosphorylation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
Conclusion
This compound, as a representative of the acrylamide class of EGFR inhibitors, demonstrates the potential for potent and irreversible inhibition of EGFR kinase activity. The data and protocols presented in this guide provide a foundational understanding of its mechanism of action and methods for its evaluation. Further research into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound and related compounds is warranted to fully assess their therapeutic potential in the treatment of EGFR-driven cancers.
References
In Vitro Characterization of the EGFR Inhibitor Erlotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Erlotinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Erlotinib is a well-established therapeutic agent, and its in vitro profile serves as a representative example for the preclinical assessment of EGFR-targeted therapies. This document details its biochemical and cellular activities, outlines key experimental protocols, and visualizes its mechanism of action and selectivity profile.
Biochemical Activity
Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. Its potency has been determined in various biochemical assays, which measure the direct inhibition of the purified EGFR enzyme.
Table 1: Biochemical Activity of Erlotinib against EGFR
| Assay Type | EGFR Form | IC50 (nM) | Reference |
| Cell-Free Kinase Assay | Wild-Type | 2 | [1][2] |
| ELISA-based Assay | Wild-Type | 4.8 | [3] |
| ADP-Glo Kinase Assay | Wild-Type | 14.11 ± 0.19 | |
| LanthaScreen Kinase Assay | L858R Mutant | 0.25 | [4] |
Cellular Activity
The anti-proliferative and target engagement effects of Erlotinib have been extensively characterized in a variety of human cancer cell lines. These assays are crucial for understanding the inhibitor's efficacy in a more physiologically relevant context.
Table 2: Cellular Activity of Erlotinib in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Assay Type | IC50 / GI50 | Reference |
| HNS Cells | Head and Neck | Overexpressed | Phosphorylation | 20 nM | [1] |
| A549 | NSCLC | Wild-Type | Proliferation | 14.8 µM | [5] |
| PC-9 | NSCLC | Exon 19 Deletion | Proliferation | 7 nM | [6] |
| H3255 | NSCLC | L858R | Proliferation | 12 nM | [6] |
| H1975 | NSCLC | L858R/T790M | Proliferation | >20 µM | [1] |
| U87 | Glioblastoma | Wild-Type | Proliferation | 10 µM | [7][8] |
| U251 | Glioblastoma | Wild-Type | Proliferation | 30-35 µM | [7][8] |
| A-431 | Epidermoid Carcinoma | Overexpressed | Proliferation | 1.53 µM | [8] |
| SK-BR-3 | Breast Cancer | HER2+ | Proliferation | 3.98 µM | [8] |
Kinase Selectivity Profile
A critical aspect of drug development is understanding the selectivity of an inhibitor. Kinase selectivity profiling assesses the activity of the compound against a broad panel of kinases to identify potential off-target effects. Erlotinib is highly selective for EGFR.[1]
Table 3: Kinase Selectivity of Erlotinib (KINOMEscan Data)
| Kinase | Kd (nM) | Selectivity vs. EGFR (Fold) |
| EGFR | 1.1 | 1 |
| RIPK2 | 3.4 | 3.1 |
| GAK | 11 | 10 |
| MAP4K5 | 29 | 26.4 |
| STK10 | 33 | 30 |
| MAP4K2 | 41 | 37.3 |
| TNK1 | 47 | 42.7 |
| SLK | 51 | 46.4 |
| TNK2 | 52 | 47.3 |
| EphA2 | 57 | 51.8 |
Data sourced from LINCS Data Portal KINOMEscan (LDG-1138). Selectivity is calculated relative to the Kd for EGFR.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key assays used to characterize EGFR inhibitors like Erlotinib.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the purified EGFR enzyme.
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Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 (PGT) substrate and incubate overnight.
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Washing: Wash the plate to remove unbound substrate.
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Kinase Reaction: Add the kinase reaction mixture containing purified EGFR, ATP, and various concentrations of the test compound (e.g., Erlotinib).
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Incubation: Incubate at room temperature to allow the phosphorylation reaction to proceed.
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Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
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Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.[9]
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Data Analysis: Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the inhibition of EGFR autophosphorylation in intact cells.
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Cell Culture: Plate cells (e.g., A-431) and allow them to adhere.
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Serum Starvation: Serum-starve the cells to reduce basal EGFR activity.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.[2]
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Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.
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Cell Lysis: Lyse the cells and collect the protein lysates.
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Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR.
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Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
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Compound Treatment: Add serial dilutions of the test compound to the wells.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Calculate the GI50 or IC50 value by plotting cell viability against the inhibitor concentration.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for determining the anti-proliferative activity of Erlotinib.
Erlotinib Kinase Selectivity Profile
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy Studies of a Novel EGFR Inhibitor: A Technical Overview
Disclaimer: Publicly available information on a specific compound designated "Egfr-IN-33" is not available. The following technical guide is a representative framework for presenting preliminary efficacy studies of a hypothetical novel EGFR inhibitor, hereafter referred to as HEI-33 . The data and experimental details provided are illustrative and based on established methodologies for the preclinical evaluation of similar targeted therapies in oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). The development of targeted EGFR inhibitors has revolutionized the treatment landscape for patients with EGFR-mutant cancers. This document outlines the preliminary in vitro and in vivo efficacy profile of HEI-33, a novel, potent, and selective inhibitor of EGFR.
Quantitative Efficacy Data
The anti-proliferative activity of HEI-33 was assessed against a panel of cancer cell lines with well-characterized EGFR mutation statuses. In vivo efficacy was evaluated in a murine xenograft model.
Table 1: In Vitro Cellular Potency of HEI-33
| Cell Line | Cancer Type | EGFR Mutation Status | HEI-33 IC₅₀ (nM) |
| PC-9 | NSCLC | Exon 19 Deletion | 1.5 |
| H1975 | NSCLC | L858R, T790M | 25.8 |
| A549 | NSCLC | Wild-Type | > 1000 |
| HCC827 | NSCLC | Exon 19 Deletion | 2.1 |
| H3255 | NSCLC | L858R | 3.7 |
IC₅₀: Half-maximal inhibitory concentration. Data are representative of three independent experiments.
Table 2: In Vivo Efficacy of HEI-33 in PC-9 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1540 ± 180 | 0 |
| HEI-33 | 10 mg/kg, Daily | 320 ± 95 | 79.2 |
| HEI-33 | 25 mg/kg, Daily | 150 ± 68 | 90.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HEI-33 against various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of HEI-33 or vehicle control (0.1% DMSO) for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded on a plate reader.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of HEI-33 in a murine model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: PC-9 cells (5 x 10⁶) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. HEI-33 was administered orally once daily at the indicated doses. The vehicle control group received the formulation buffer.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as a measure of toxicity.
-
Endpoint: The study was terminated after 21 days of treatment, at which point tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of HEI-33.
Preclinical Evaluation Workflow
Caption: Experimental workflow for preclinical evaluation of HEI-33.
Methodological & Application
Application Notes for EGFR-IN-33 (using Neratinib as a representative inhibitor) in In Vitro Kinase Assays
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is frequently implicated in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a significant target for anti-cancer drug development. Small molecule inhibitors that target the kinase activity of EGFR are a major class of therapeutic agents. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of compounds against EGFR, using the well-characterized inhibitor Neratinib as an example, hereafter referred to as the representative compound for "Egfr-IN-33".
Mechanism of Action
EGFR is activated upon binding of its specific ligands, such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This autophosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT pathways, which ultimately drive cellular responses like proliferation and survival.[1][3] EGFR inhibitors, such as Neratinib, typically function by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] Neratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[5]
Application
In vitro kinase assays are fundamental tools for the discovery and characterization of kinase inhibitors. They allow for the direct measurement of a compound's ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. This application note details a luminescent-based in vitro kinase assay, which is a common, robust, and high-throughput method for determining the potency of inhibitors, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[7][8]
Quantitative Data Summary
The inhibitory activity of the representative EGFR inhibitor, Neratinib, against EGFR and other kinases is summarized in the table below. This data is derived from in vitro biochemical assays.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type |
| EGFR (ErbB1) | Neratinib | 92 | Cell-free kinase assay |
| HER2 (ErbB2) | Neratinib | 59 | Cell-free kinase assay |
| HER4 (ErbB4) | Neratinib | 19 | Cell-free kinase assay |
| KDR | Neratinib | 800 | Cell-free kinase assay |
| Src | Neratinib | 1400 | Cell-free kinase assay |
Note: Data is compiled from publicly available sources.[5][6][9]
Experimental Protocols
In Vitro EGFR Kinase Assay using ADP-Glo™ Luminescent Platform
This protocol is adapted from standard luminescent kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Materials and Reagents:
-
Recombinant human EGFR kinase (active)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound (representative inhibitor, Neratinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (Neratinib) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 pM).
-
Further dilute these compound solutions in Kinase Assay Buffer to a 10X final assay concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 10X compound dilutions or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of a 5X solution of recombinant EGFR enzyme in Kinase Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a 10X solution of substrate and ATP in Kinase Assay Buffer. The final reaction volume will be 25 µL. The final concentrations should be optimized, but a starting point could be 10 ng/µL EGFR, 100 µg/mL substrate, and 10 µM ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Fit the data to a sigmoidal dose-response curve with a variable slope to calculate the IC50 value.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound (Neratinib).
Caption: Experimental Workflow for In Vitro EGFR Kinase Assay.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. cusabio.com [cusabio.com]
- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. EGFR (L858R) Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. promega.com.cn [promega.com.cn]
- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the EGFR and IL-33 Signaling Axis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigating the interplay between Epidermal Growth Factor Receptor (EGFR) and Interleukin-33 (IL-33) in cell culture experiments.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell proliferation, survival, and migration. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, acts as an alarmin released upon cellular stress or damage and plays a role in various immune responses.[1] Emerging evidence indicates a significant crosstalk between the EGFR and IL-33 signaling pathways, which can have profound effects on cellular behavior in both normal physiological processes and in diseases like cancer.
EGFR activation can lead to increased intracellular levels of IL-33, which can then translocate to the nucleus and modulate downstream signaling pathways such as STAT3 and NF-κB.[2][3] Furthermore, oxidized IL-33 can signal through a complex of the Receptor for Advanced Glycation End products (RAGE) and EGFR, independent of its canonical receptor ST2, activating pathways involving JNK, ERK1/2, and STAT5.[4][5]
These application notes provide a comprehensive guide for researchers to design and execute cell culture experiments to explore the intricate relationship between EGFR and IL-33. The protocols detailed below cover essential techniques from basic cell line maintenance to specific assays for measuring the effects of this signaling crosstalk.
Data Presentation
Table 1: Recommended Cell Lines for Studying EGFR and IL-33 Interaction
| Cell Line | Description | Key Features Relevant to EGFR/IL-33 Studies |
| A549 | Human lung adenocarcinoma epithelial cell line | Expresses EGFR and has been used in studies investigating IL-33-mediated effects.[6] |
| HEK293T | Human embryonic kidney cell line | Easily transfectable, making it suitable for overexpression or knockdown studies of EGFR, IL-33, and related signaling molecules.[7] |
| NHEK | Normal Human Epidermal Keratinocytes | Primary cells that endogenously express EGFR and show a response to EGFR ligands with changes in IL-33 expression. |
Table 2: Reagents and Recommended Concentrations for Cell Treatment
| Reagent | Target/Function | Recommended Starting Concentration | Reference |
| HB-EGF | Heparin-Binding EGF-like Growth Factor (EGFR Ligand) | 30 ng/mL | [2] |
| Recombinant Human IL-33 | Activates IL-33 signaling | 100 ng/mL | [8] |
| AG1478 | Specific inhibitor of EGFR tyrosine kinase activity | 3 µM | [2] |
| U0126 | MEK1/2 inhibitor (downstream of EGFR) | 10 µM | [2] |
| Wortmannin | PI3K inhibitor (downstream of EGFR) | 10 µM | [2] |
| Tozorakimab | IL-33 neutralizing antibody | Concentration to be determined based on experimental setup | [9][10] |
Mandatory Visualization
Caption: EGFR-Induced Nuclear IL-33 Signaling Pathway.
Caption: Oxidized IL-33 Signaling via RAGE/EGFR Complex.
Experimental Protocols
Cell Culture and Maintenance
A. A549 Cell Culture Protocol [11][12][13][14][15]
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium (at least 3 times the volume of trypsin solution).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:4 to 1:8.
-
B. HEK293T Cell Culture Protocol [16][7][17][18][19]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse with sterile PBS.
-
Add 0.05% Trypsin-EDTA and incubate for 1-3 minutes at 37°C.
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Centrifuge at 700 rpm for 5 minutes.
-
Resuspend the pellet in fresh medium and re-plate at a 1:10 to 1:20 split ratio.
-
Experimental Workflow for Investigating EGFR-IL-33 Crosstalk
Caption: General Experimental Workflow.
Cell Viability (MTT) Assay Protocol[21][22][23][24][25]
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of inhibitors and/or agonists for the specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Protein Expression and Phosphorylation[26][27][28][29]
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, IL-33, p-STAT3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The provided application notes and protocols offer a solid foundation for researchers to investigate the complex and dynamic interplay between EGFR and IL-33 signaling. By utilizing the described cell models, reagents, and experimental procedures, scientists can elucidate the molecular mechanisms underlying this crosstalk and its implications in health and disease, potentially identifying new therapeutic targets for a range of pathological conditions.
References
- 1. Frontiers | The Role of IL-33-Dependent Inflammation in the Tumor Microenvironment [frontiersin.org]
- 2. Nuclear IL-33 Plays an Important Role in EGFR-Mediated Keratinocyte Migration by Regulating the Activation of Signal Transducer and Activator of Transcription 3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear IL-33 Plays an Important Role in EGFR-Mediated Keratinocyte Migration by Regulating the Activation of Signal Transducer and Activator of Transcription 3 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted antitumor effects of interleukin 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidised IL-33 drives COPD epithelial pathogenesis via ST2-independent RAGE/EGFR signalling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. reprocell.com [reprocell.com]
- 13. 2.3. A549 Cell Culture [bio-protocol.org]
- 14. nanopartikel.info [nanopartikel.info]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Culture and transfection of HEK293T cells [protocols.io]
- 17. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-33 solubility and preparation for experiments
Extensive searches for a specific molecule designated "Egfr-IN-33" have not yielded any publicly available data regarding its chemical structure, solubility, or experimental protocols. The scientific literature and chemical databases do not contain information on a compound with this identifier.
The search results primarily provided information on the Epidermal Growth Factor Receptor (EGFR) itself, a transmembrane protein that plays a crucial role in cell signaling pathways related to growth, proliferation, and survival.[1][2] EGFR is a well-established therapeutic target in various diseases, particularly cancer.[1] The search also returned information about the function and measurement of the estimated Glomerular Filtration Rate (eGFR), a measure of kidney function, which is unrelated to a specific EGFR inhibitor.[3][4][5][6]
Without any specific information on "this compound," it is not possible to provide the requested Application Notes and Protocols, including solubility data, experimental methodologies, or signaling pathway diagrams.
It is recommended to verify the exact name and any available identifiers (such as a chemical structure, CAS number, or publication reference) for the compound of interest to enable a more targeted and successful search for the required information.
General Information on EGFR Signaling
While information on "this compound" is unavailable, the broader context of EGFR signaling is well-documented. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), leads to the initiation of several downstream signaling cascades. These pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, are fundamental in regulating cellular processes.[2][7]
Below is a generalized diagram illustrating the EGFR signaling pathway.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 4. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 5. Estimated Glomerular Filtration Rate (eGFR): A Serum Creatinine-Based Test for the Detection of Chronic Kidney Disease and its Impact on Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
Standard Operating Procedure for EGFR-IN-33 Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[3] EGFR-IN-33 is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling cascades.[4][5] These notes provide a comprehensive overview and standard procedures for the preclinical evaluation of this compound.
Mechanism of Action
EGFR is activated upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This ligand binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4] These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[4][6] These pathways collectively promote cell proliferation, inhibit apoptosis, and enhance cell survival.[3][6] this compound, as a tyrosine kinase inhibitor (TKI), competitively binds to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[4][5]
Preclinical Applications
The protocols outlined below are designed for the preclinical assessment of this compound in both in vitro and in vivo cancer models. These experiments will help determine the compound's potency, selectivity, and efficacy.
-
In Vitro Evaluation: Cellular assays are fundamental to characterizing the biological activity of this compound. Key parameters to be assessed include its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying EGFR mutation statuses, and its effect on downstream signaling pathways.
-
In Vivo Assessment: Animal models, particularly xenograft models using human cancer cell lines, are crucial for evaluating the anti-tumor efficacy and potential toxicities of this compound in a living organism.
Key Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Administration and Evaluation
1. Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines with known EGFR status (e.g., A549 for wild-type, PC-9 for exon 19 deletion, and NCI-H1975 for T790M mutation).
-
Culture Medium: Grow cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
2. This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Caption: In Vitro Experimental Workflow for this compound.
4. Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Seed cells in 6-well plates, treat with this compound for the desired time (e.g., 2, 6, 24 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Administration and Evaluation
1. Animal Model
-
Animals: Use 6-8 week old female athymic nude mice.
-
Housing: House the animals in a specific pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.
2. Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^7 PC-9 cells (or another appropriate cell line) suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
3. This compound Administration
-
Formulation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Regimen: Administer this compound orally (p.o.) or intraperitoneally (i.p.) once daily at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle only.
-
Treatment Duration: Continue the treatment for a specified period, typically 2-4 weeks.
-
Monitoring: Monitor the body weight and general health of the mice daily.
4. Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure the tumor volume throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: In Vivo Xenograft Model Workflow for this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) of this compound |
| A549 | Wild-Type | [Insert Value] |
| PC-9 | Exon 19 Deletion | [Insert Value] |
| NCI-H1975 | T790M Mutation | [Insert Value] |
| Control Drug | - | [Insert Value] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 30 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control Drug | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Summary of Western Blot Densitometry Analysis
| Treatment | p-EGFR / Total EGFR (Fold Change) | p-AKT / Total AKT (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology [scielo.org.co]
- 4. ClinPGx [clinpgx.org]
- 5. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EGFR-IN-33 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] EGFR inhibitors are a critical class of targeted therapies designed to block the activity of this receptor and its downstream signaling cascades. EGFR-IN-33 is a novel investigational inhibitor of EGFR. These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound in cancer cell lines, a critical step in its preclinical evaluation.
Mechanism of Action of EGFR Inhibitors:
EGFR inhibitors typically function by binding to the ATP-binding site within the intracellular kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways. The three major signaling cascades initiated by EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][4] By inhibiting these pathways, EGFR inhibitors can induce cell cycle arrest, promote apoptosis, and reduce tumor cell proliferation and survival.[3][4]
Data Presentation
Table 1: Expected Outcome of this compound Cytotoxicity Assays
| Assay Type | Endpoint Measured | Expected Result with Increasing this compound Concentration | Typical Quantitative Readout |
| Cell Viability Assay (e.g., MTT, MTS) | Metabolic activity (indirect measure of viable cells) | Decreased signal | IC50 (half-maximal inhibitory concentration) |
| Cytotoxicity Assay (e.g., LDH release) | Membrane integrity (cell death) | Increased signal | EC50 (half-maximal effective concentration) |
| Apoptosis Assay (e.g., Caspase-Glo 3/7) | Caspase-3 and -7 activity (key apoptosis enzymes) | Increased signal | Fold change in luminescence |
| Cell Proliferation Assay (e.g., BrdU incorporation) | DNA synthesis | Decreased signal | Percentage of BrdU-positive cells |
| Colony Formation Assay | Long-term proliferative potential | Reduced number and size of colonies | Plating efficiency and surviving fraction |
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 - high EGFR expression, HCC827 - EGFR exon 19 deletion, H1975 - T790M mutation)[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EGFR-IN-33 Inhibition
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering unexpected results with EGFR-IN-33, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Troubleshooting Guide
Issue: this compound Shows Weak or No Inhibition in Our Assay
This is a common issue that can arise from several factors, ranging from inhibitor preparation to assay conditions and cellular context. Follow this step-by-step guide to diagnose the problem.
Step 1: Verify Inhibitor Integrity and Preparation
An improperly stored or prepared inhibitor is a frequent source of experimental failure.
-
Question: Is the this compound stock solution correctly prepared and stored?
-
Troubleshooting Action:
-
Confirm Solubility: Check the solubility of this compound in your chosen solvent (e.g., DMSO). Inadequate solubilization will lead to an inaccurate stock concentration.
-
Storage Conditions: Ensure the inhibitor has been stored as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from the lyophilized powder.
-
Purity and Identity: If problems persist, consider analytical validation of the compound's purity and identity via methods like LC-MS or NMR.
-
Step 2: Evaluate Your Experimental Assay Conditions
The specifics of your assay protocol can significantly impact the apparent activity of the inhibitor.
-
Question: Are the assay conditions optimal for measuring EGFR inhibition by an ATP-competitive inhibitor?
-
Troubleshooting Action:
-
ATP Concentration: For ATP-competitive inhibitors like this compound, high concentrations of ATP in the assay will lead to a higher apparent IC50 value. The IC50 is dependent on the ATP concentration. It is recommended to run kinase assays at an ATP concentration equal to the Km value for the specific kinase.
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of the EGFR enzyme and the substrate are within the linear range of the assay.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before the addition of substrate can be critical. Ensure this is consistent and optimized.
-
Assay Technology: Be aware of the limitations of your assay technology. For instance, some fluorescence-based assays can be prone to interference from compounds that are colored or autofluorescent. Luminescence-based assays that measure ATP depletion are a direct way to measure kinase activity.[1]
-
Step 3: Assess the Cellular Model and EGFR Status
In cell-based assays, the genetic background of the cell line is crucial.
-
Question: Is the chosen cell line appropriate for testing an EGFR inhibitor?
-
Troubleshooting Action:
-
EGFR Expression Levels: Confirm that your cell line expresses sufficient levels of EGFR. Use a positive control cell line known to have high EGFR expression (e.g., A431).
-
EGFR Mutation Status: The efficacy of EGFR inhibitors can be highly dependent on the mutational status of the EGFR gene. For example, some inhibitors are more potent against mutant forms of EGFR found in certain cancers. Conversely, the presence of resistance mutations, such as T790M, can render some inhibitors ineffective.
-
Activation of Downstream Pathways: If the signaling pathway downstream of EGFR is constitutively activated by other means (e.g., mutations in KRAS), inhibiting EGFR may not produce a significant phenotypic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of EGFR and downstream signaling proteins.
Q2: What are the recommended storage conditions for this compound?
A2: Lyophilized powder should be stored at -20°C. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My IC50 value for this compound is higher than the published data. What could be the reason?
A3: Discrepancies in IC50 values can arise from differences in assay conditions. A common reason is a high concentration of ATP in the assay, which competitively displaces the inhibitor. Refer to the troubleshooting guide above and compare your protocol with the standard protocols provided.
Q4: this compound is not inhibiting the proliferation of my cancer cell line. Why?
A4: This could be due to several reasons:
-
The cell line may not be dependent on EGFR signaling for proliferation.
-
The cell line might have a resistance mutation in EGFR (e.g., T790M).
-
Downstream signaling pathways (e.g., RAS/RAF/MEK or PI3K/AKT) may be constitutively active due to other mutations.[2]
-
The concentration of this compound or the treatment duration may be insufficient.
Q5: How can I confirm that this compound is engaging its target in cells?
A5: The most direct way is to perform a Western blot to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173) and downstream effectors like AKT and ERK. A successful inhibition should show a dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound.
Quantitative Data Summary
The following tables provide reference data for this compound under standardized assay conditions.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |
| EGFR (Wild-Type) | Luminescence-based | 10 µM | 5.2 |
| EGFR (L858R mutant) | Luminescence-based | 10 µM | 1.8 |
| EGFR (T790M mutant) | Luminescence-based | 10 µM | 250.7 |
| HER2 | Luminescence-based | 10 µM | 85.3 |
| HER4 | Luminescence-based | 10 µM | 150.1 |
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | Assay Type | Endpoint | GI50 (nM) |
| A431 | WT (overexpressed) | Cell Viability | 72h incubation | 15.6 |
| NCI-H1975 | L858R/T790M | Cell Viability | 72h incubation | 580.2 |
| PC-9 | exon 19 del | Cell Viability | 72h incubation | 8.9 |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of an inhibitor against EGFR using an assay that measures ATP depletion.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
This compound
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Method:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of EGFR enzyme in kinase buffer to each well.
-
Add 2 µL of a mix of substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-EGFR in Cultured Cells
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Plate A431 cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: EGFR Signaling Pathways and Point of Inhibition.
Caption: Troubleshooting Workflow for this compound Inhibition Issues.
References
improving Egfr-IN-33 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with the EGFR inhibitor, EGFR-IN-33, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended starting conditions?
A1: For many small molecule inhibitors, including those targeting EGFR, creating a high-concentration stock solution in 100% DMSO is the standard first step. It is crucial to use anhydrous (water-free) DMSO, as water can significantly decrease the solubility of hydrophobic compounds. Start by attempting to dissolve this compound at a common stock concentration, such as 10 mM or 20 mM.
Q2: My this compound is not fully dissolving in DMSO even at room temperature. What can I do?
A2: If you observe particulate matter or cloudiness, several techniques can be employed to enhance solubility:
-
Warming: Gently warm the solution in a water bath set to 37°C to 50°C. Many compounds exhibit increased solubility at higher temperatures. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes to mechanically break down any aggregates.
-
Sonication: Use a sonicating water bath to provide high-frequency energy that can help disperse particles and facilitate dissolution.
Q3: After preparing a clear stock solution in DMSO, my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, ensuring rapid mixing. Then, perform subsequent dilutions from this intermediate solution.
-
Pre-warming the Buffer: Warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may prevent precipitation. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use of Surfactants: For in-vitro binding assays, adding a small amount of a non-ionic detergent like Tween-20 to the dilution buffer can help maintain the compound's solubility.[1]
Q4: Are there alternative solvents I can use if this compound has poor solubility in DMSO?
A4: While DMSO is the most common solvent for initial stock solutions, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered if DMSO proves inadequate. However, it is critical to verify the compatibility of these solvents with your specific experimental setup, as they can be more aggressive towards certain plastics and may have different toxicities in cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Insufficient solvent volume.2. Low ambient temperature.3. Compound has low intrinsic solubility. | 1. Try a lower concentration for the stock solution.2. Gently warm the solution (37-50°C).3. Use a combination of vortexing and sonication. |
| A clear DMSO stock solution becomes cloudy over time. | 1. Absorption of atmospheric moisture by DMSO.2. Compound degradation. | 1. Use anhydrous DMSO and store stock solutions with desiccant.2. Prepare fresh stock solutions before each experiment. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Poor aqueous solubility of the compound.2. High salt concentration in the buffer. | 1. Perform serial dilutions with vigorous mixing.2. Consider diluting into deionized water before the final dilution into buffer.[1] |
| Inconsistent results in cell-based assays. | 1. Incomplete solubilization of the compound.2. Precipitation of the compound in the culture medium. | 1. Visually inspect the diluted solution for any precipitate before adding to cells.2. Prepare the final dilution immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (pre-weighed)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Cap the vial tightly and vortex the solution for 2-5 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, place the vial in a 37°C water bath for 10-15 minutes.
-
Following warming, vortex the solution again for 2-3 minutes.
-
If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Once the solution is clear, it is ready for use or storage. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Principle:
This method determines the concentration of a compound at which precipitation first occurs when a DMSO stock solution is gradually added to an aqueous buffer.[2][3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Add 198 µL of the aqueous buffer to multiple wells of a 96-well plate.
-
Create a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add 2 µL of each concentration from the DMSO serial dilution to the wells containing the aqueous buffer. This will result in a 1:100 dilution.
-
Mix the plate gently for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in absorbance/turbidity is observed compared to the buffer-only control is considered the kinetic solubility limit.
Visualizations
References
Egfr-IN-33 degradation and stability issues
Technical Support Center: EGFR-IN-33
Issue: Information regarding a specific molecule designated "this compound" is not available in the public domain. Consequently, a detailed technical support center addressing its degradation and stability cannot be provided at this time.
The following sections are structured to serve as a template. Should information on this compound become available, this framework can be populated with the relevant data, experimental protocols, and visualizations.
Frequently Asked Questions (FAQs)
This section would typically address common questions regarding the stability and handling of this compound.
| Question ID | Question | Answer |
| FAQ-001 | What is the recommended solvent for reconstituting this compound? | Data not available. |
| FAQ-002 | What are the optimal short-term and long-term storage conditions for this compound? | Data not available. |
| FAQ-003 | Is this compound sensitive to light or repeated freeze-thaw cycles? | Data not available. |
| FAQ-004 | What is the expected half-life of this compound in common cell culture media? | Data not available. |
Troubleshooting Guides
This section is intended to help researchers diagnose and resolve common experimental issues.
Problem: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Suggested Solution |
| Compound Degradation | |
| Improper Storage | Verify that the compound has been stored at the recommended temperature and protected from light. |
| Solution Instability | Prepare fresh stock solutions before each experiment. Avoid using old solutions. |
| Experimental Conditions | |
| Suboptimal pH of Media | Ensure the pH of the cell culture media is within the optimal range for both the cells and the compound's stability. |
| Interaction with Serum Proteins | Test the activity of this compound in serum-free or low-serum conditions to assess potential binding to serum components. |
Problem: Variability in EGFR degradation levels observed in Western blot analysis.
| Potential Cause | Suggested Solution |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of this compound into each well. |
| Cellular Health | Monitor cell confluence and viability to ensure consistency across experiments. Stressed or overly confluent cells can exhibit altered protein turnover rates. |
| Proteasome/Lysosome Activity | Co-treat with proteasome or lysosome inhibitors to investigate the primary degradation pathway. |
Experimental Protocols
Detailed methodologies for key experiments would be provided here.
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine this compound-mediated EGFR Degradation Rate
Objective: To measure the rate of EGFR degradation induced by this compound.
Materials:
-
Cells expressing EGFR
-
This compound
-
Cycloheximide (CHX)
-
Complete cell culture medium
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-EGFR, anti-loading control)
Procedure:
-
Seed cells and allow them to adhere and reach the desired confluence.
-
Treat cells with this compound at the desired concentration.
-
At time zero, add cycloheximide to block new protein synthesis.
-
Collect cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
Perform Western blot analysis to quantify the remaining EGFR levels at each time point.
-
Normalize EGFR band intensity to a loading control.
-
Plot the percentage of remaining EGFR over time to determine the degradation rate.
Visualizations
Diagrams illustrating relevant pathways and workflows would be included in this section.
Signaling Pathways
A diagram of the canonical EGFR signaling pathway would be presented to provide context for the action of a potential EGFR degrader.
Technical Support Center: Overcoming Resistance to EGFR Inhibitors in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs)?
A1: Acquired resistance to EGFR-TKIs in cancer cells is a significant clinical challenge. The most common mechanisms include:
-
Secondary Mutations in the EGFR Gene: The most prevalent secondary mutation is the T790M "gatekeeper" mutation in exon 20, which is found in approximately 50-60% of cases of acquired resistance to first- and second-generation EGFR-TKIs.[1][2][3] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to bind effectively.[3][4] Other, less common secondary mutations include C797S, which can confer resistance to third-generation inhibitors like osimertinib.[5]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. A common mechanism is the amplification of the MET proto-oncogene, which occurs in about 5-22% of resistant cases.[1][6][7] MET amplification can lead to the activation of the PI3K/Akt pathway, independent of EGFR.[6][8] Other bypass pathways can involve HER2 amplification, KRAS mutations, or activation of the PI3K/Akt/mTOR pathway through mutations in components like PIK3CA or loss of PTEN.[9][10][11]
-
Histologic Transformation: In some cases, the tumor can change its histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is a less common mechanism of resistance.[3]
Q2: How can we overcome T790M-mediated resistance?
A2: The development of third-generation EGFR-TKIs, such as osimertinib, has been a major advancement in overcoming T790M-mediated resistance.[5] These inhibitors are designed to potently and selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations while sparing wild-type EGFR.[12] Combination therapies have also been explored. For instance, the combination of afatinib (a second-generation TKI) and cetuximab (an EGFR monoclonal antibody) has shown clinical activity in patients with T790M-positive tumors.[12]
Q3: What strategies can be employed to combat MET amplification-driven resistance?
A3: For resistance driven by MET amplification, a combination therapy approach is often necessary. This typically involves co-administering an EGFR-TKI with a MET inhibitor.[6] Preclinical and clinical studies have shown that this dual-targeting strategy can be effective.[8][13] For example, the combination of an EGFR-TKI with crizotinib, a MET inhibitor, has demonstrated clinical efficacy in patients with MET amplification-mediated resistance.[13]
Q4: What is the role of the PI3K/Akt/mTOR pathway in EGFR-TKI resistance?
A4: The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade of EGFR that promotes cell survival and proliferation.[11] Activation of this pathway, even when EGFR is inhibited, can lead to resistance. This activation can occur through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of other receptor tyrosine kinases that signal through this pathway.[9][10][11] Co-targeting EGFR and the PI3K/Akt/mTOR pathway with respective inhibitors is a rational strategy to overcome this form of resistance.[14]
Troubleshooting Guides
Issue 1: My EGFR-mutant cancer cell line shows high viability in a cell proliferation assay despite treatment with an EGFR-TKI.
Possible Cause & Solution
-
Pre-existing Resistance: The cell line may have intrinsic resistance or a sub-population of resistant cells.
-
Troubleshooting Step: Sequence the EGFR gene in your cell line to confirm the presence of the sensitizing mutation and to check for any known resistance mutations like T790M.
-
-
Development of Acquired Resistance: Prolonged exposure to the EGFR-TKI may have led to the selection of resistant clones.
-
Troubleshooting Step: If you have been culturing the cells in the presence of the drug for an extended period, you may have inadvertently selected for a resistant population. Try to re-derive the resistant line by treating the parental, sensitive cells with increasing concentrations of the inhibitor.
-
-
Incorrect Drug Concentration: The concentration of the EGFR-TKI used may be insufficient to inhibit the target in your specific cell line.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the drug in your cell line. Compare this to published values for sensitive cell lines.
-
Issue 2: I have a resistant cell line, but I am unable to identify the mechanism of resistance.
Possible Cause & Solution
-
Common Mechanisms Not Present: The resistance may be driven by a less common or novel mechanism.
-
Troubleshooting Step 1: Western Blot Analysis: Perform a western blot to check for the activation of bypass pathways. Probe for phosphorylated MET (p-MET), phosphorylated HER2 (p-HER2), and key components of the PI3K/Akt pathway like phosphorylated Akt (p-Akt).
-
Troubleshooting Step 2: Next-Generation Sequencing (NGS): Consider performing whole-exome or targeted sequencing to identify mutations in genes known to be involved in bypass signaling pathways (e.g., KRAS, BRAF, PIK3CA).
-
Troubleshooting Step 3: Functional Screens: A CRISPR or shRNA screen could help identify genes whose knockdown re-sensitizes the cells to the EGFR-TKI.
-
Issue 3: How do I choose an appropriate combination therapy for my resistant cell line?
Possible Cause & Solution
-
Mechanism-Driven Selection: The most effective combination therapy will target the specific resistance mechanism in your cell line.
-
Troubleshooting Step 1: Identify the Resistance Mechanism: Use the steps outlined in "Issue 2" to determine the likely driver of resistance.
-
Troubleshooting Step 2: Select a Targeted Agent:
-
If you detect MET amplification , combine the EGFR-TKI with a MET inhibitor (e.g., crizotinib, capmatinib).
-
If you observe hyperactivation of the PI3K/Akt pathway , consider adding a PI3K or mTOR inhibitor (e.g., everolimus).[10]
-
If HER2 is amplified , a combination with a HER2 inhibitor (e.g., afatinib, trastuzumab) may be effective.
-
-
Troubleshooting Step 3: In Vitro Validation: Test the efficacy of the chosen combination therapy in your resistant cell line using a cell viability assay. Look for synergistic effects between the two drugs.
-
Quantitative Data Summary
Table 1: IC50 Values of EGFR-TKIs in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | Gefitinib IC50 (µmol/L) | Erlotinib IC50 (µmol/L) |
| HCC827 (Parental) | Exon 19 del | - | 0.0076 | 0.0042 |
| HCC827-GR-step | Exon 19 del | MET amplification | 9.23 | >10 |
| HCC827-GR-high1 | Exon 19 del | EMT, stem cell-like | 8.84 | >10 |
| PC-9 (Parental) | Exon 19 del | - | ~0.01 | ~0.005 |
| PC-9-GR-step | Exon 19 del | T790M | >10 | >10 |
Data adapted from studies on acquired resistance in NSCLC cell lines.[15]
Table 2: Clinical Efficacy of Combination Therapies in Overcoming EGFR-TKI Resistance
| Combination Therapy | Resistance Mechanism | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| EGFR-TKI + Crizotinib | MET amplification | EGFR-mutant NSCLC | 81.8% | 5.8 months |
| Afatinib + Cetuximab | T790M | Erlotinib-resistant NSCLC | 32% | 4.6 months |
| Osimertinib + Necitumumab | T790M negative | EGFR TKI resistant NSCLC | ~10% | - |
| Amivantamab + Lazertinib | Post-osimertinib & chemotherapy | EGFR-mutant NSCLC | 33% | 9.6 months (Duration of Response) |
| Everolimus + Erlotinib | PI3K pathway alterations | EGFR-mutant NSCLC | - | 2.1 months |
Data compiled from various clinical trials.[12][13][16][17]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of EGFR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EGFR inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.[19]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Pathway Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in the EGFR signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1173), anti-Akt, anti-p-Akt (Ser473), anti-MET, anti-p-MET)[21]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect another protein on the same blot, the membrane can be stripped of the antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or for the total protein level of a phosphorylated target).[22]
Visualizations
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - Fang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. e-century.us [e-century.us]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The clinical efficacy of combinatorial therapy of EGFR-TKI and crizotinib in overcoming MET amplification-mediated resistance from prior EGFR-TKI therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combos for EGFR Acquired Resistance | CCO [clinicaloptions.com]
- 17. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Refining EGFR-IN-33 Delivery in Animal Models
Welcome to the technical support center for EGFR-IN-33. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of this compound for pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For initial studies, a common vehicle for poorly soluble kinase inhibitors like this compound is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, solubility and stability should be confirmed for your specific batch of this compound. It is crucial to establish the maximum tolerated dose (MTD) of the vehicle alone in your animal model to rule out any vehicle-induced toxicity.
Q2: What are the typical starting doses for this compound in mouse models?
A2: For a novel EGFR inhibitor, a starting dose range of 10-50 mg/kg administered daily via oral gavage or intraperitoneal injection is a reasonable starting point. Dose-response studies are essential to determine the optimal therapeutic dose with minimal toxicity.
Q3: How can I monitor the therapeutic efficacy of this compound in my animal model?
A3: Efficacy can be monitored through several methods depending on your tumor model. Key readouts include tumor volume measurements, body weight monitoring, and analysis of pharmacodynamic markers such as phosphorylated EGFR (p-EGFR) in tumor tissue.
Q4: What are some common reasons for a lack of efficacy with this compound?
A4: A lack of efficacy can stem from several factors:
-
Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized.
-
Inadequate Target Engagement: The dose may be too low to achieve sufficient inhibition of EGFR in the tumor tissue.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to EGFR inhibitors.
-
Suboptimal Dosing Schedule: The frequency of administration may not be sufficient to maintain therapeutic concentrations.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The compound has low aqueous solubility. | Test alternative vehicle formulations such as 2-hydroxypropyl-β-cyclodextrin (HPBCD) or develop a microemulsion or nanoparticle-based formulation. |
| High Animal Toxicity (e.g., weight loss, lethargy) | The dose of this compound is too high, or the vehicle is causing toxicity. | Perform a dose de-escalation study to find a better-tolerated dose. Conduct a vehicle-only toxicity study to rule out vehicle effects. |
| No Reduction in Tumor Growth | Inadequate drug exposure at the tumor site. | Conduct pharmacokinetic (PK) studies to measure plasma and tumor concentrations of this compound. Increase the dose or dosing frequency based on PK data. |
| Variability in Tumor Response Between Animals | Inconsistent drug administration or inherent biological variability in the tumor model. | Ensure consistent and accurate dosing technique. Increase the number of animals per group to improve statistical power. |
| Tumor Regrowth After Initial Response | Development of acquired resistance. | Analyze tumor samples for mutations in the EGFR pathway or activation of bypass signaling pathways. Consider combination therapies to overcome resistance. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add 10% of the final volume as Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.
-
Add 40% of the final volume as Polyethylene glycol 300 (PEG300) and vortex.
-
Add 5% of the final volume as Tween 80 and vortex.
-
Add the remaining 45% of the final volume as sterile saline and vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Pharmacodynamic Analysis of EGFR Inhibition
-
Dose tumor-bearing mice with this compound or vehicle control.
-
At selected time points post-dosing (e.g., 2, 6, 24 hours), euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting or ELISA to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR.
-
Quantify the band intensities and express the results as a ratio of p-EGFR to total EGFR.
Visualizations
EGFR Signaling Pathway
Technical Support Center: Troubleshooting Inconsistent Results with EGFR Inhibitors
Disclaimer: The specific compound "Egfr-IN-33" did not yield distinct, publicly available data in scientific literature searches. Therefore, this guide provides general troubleshooting advice and standardized protocols applicable to a broad range of small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. The principles and methodologies outlined here are designed to assist researchers, scientists, and drug development professionals in addressing common experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for our EGFR inhibitor across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in drug discovery research. Several factors can contribute to this variability:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated, low-passage number cell line. Genetic drift can occur in cell lines over time, leading to changes in EGFR expression or the activation of alternative signaling pathways, which can alter sensitivity to your inhibitor.
-
Reagent Quality and Consistency: Verify the purity and stability of your EGFR inhibitor stock solution. Degradation of the compound can lead to a decrease in potency. Additionally, ensure the quality and consistency of all other reagents, including cell culture media, serum, and assay components.
-
Experimental Conditions: Minor variations in experimental parameters can have a significant impact on results. Standardize cell seeding density, incubation times, and atmospheric conditions (CO2 and humidity).
-
Assay-Specific Variability: The choice of cell viability assay can influence the IC50 value. For example, assays that measure metabolic activity (e.g., MTT, MTS) may yield different results compared to assays that measure cell membrane integrity (e.g., LDH release) or ATP content.
Q2: Our EGFR inhibitor shows potent activity in biochemical assays but has a much weaker effect in cell-based assays. What could explain this discrepancy?
A2: This is a frequent observation and can be attributed to several factors related to the transition from a simplified biochemical system to a complex cellular environment:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Plasma Protein Binding: Components in the cell culture serum can bind to the inhibitor, reducing its free concentration and availability to interact with EGFR.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.
Q3: We suspect our EGFR inhibitor might have off-target effects. How can we investigate this?
A3: Investigating off-target effects is crucial for understanding the true mechanism of action of your compound. Here are some strategies:
-
Kinase Profiling: Screen your inhibitor against a panel of other kinases to identify potential off-target interactions.
-
Phenotypic Rescue Experiments: If your inhibitor induces a specific phenotype, try to rescue it by overexpressing wild-type EGFR or a drug-resistant mutant.
-
Use of Structurally Unrelated Inhibitors: Compare the cellular effects of your inhibitor with those of other known EGFR inhibitors that have different chemical scaffolds.
-
Western Blot Analysis: Examine the phosphorylation status of key downstream signaling molecules of EGFR, as well as signaling molecules from other pathways, to see if they are unexpectedly affected.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for p-EGFR
Problem: High background or inconsistent phosphorylation signal for EGFR (p-EGFR) upon treatment with an EGFR inhibitor.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of EGFR. |
| Timing of Treatment and Lysis | Optimize the time course of inhibitor treatment and cell lysis to capture the peak of EGFR inhibition. |
Guide 2: Variability in Cell Viability Assays
Problem: High well-to-well variability or inconsistent dose-response curves in cell viability assays (e.g., MTT, MTS, CellTiter-Glo).
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and incubation. |
| Interference of the Compound with the Assay Reagent | Run a control with the inhibitor in cell-free media to check for any direct interaction with the assay reagents. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression).
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the EGFR inhibitor in complete growth medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for a Hypothetical EGFR Inhibitor (EGFRi-X) in Different Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) - Batch 1 | IC50 (nM) - Batch 2 | IC50 (nM) - Batch 3 |
| A549 | Wild-Type | 850 | 920 | 880 |
| HCC827 | Exon 19 Deletion | 15 | 20 | 18 |
| H1975 | L858R & T790M | >10,000 | >10,000 | >10,000 |
Visualizations
Caption: Simplified EGFR signaling pathway and the point of action for an EGFR inhibitor.
Caption: Experimental workflow for determining the IC50 of an EGFR inhibitor using an MTT assay.
how to improve the potency of Egfr-IN-33 in experiments
Disclaimer: EGFR-IN-33 is a novel compound described as a potent EGFR inhibitor (compound 13) in patent WO2021185348A1. As the detailed experimental data from this patent is not publicly available, this guide is based on information from chemical suppliers and general knowledge of covalent EGFR inhibitors containing an acrylamide moiety. The provided quantitative data and protocols are illustrative examples and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Aim for a high concentration stock (e.g., 10-50 mM) that can be further diluted in aqueous buffers or cell culture media for your experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility issues persist in your final assay medium, consider the use of a co-solvent like Pluronic F-68 or pre-warming the medium.
Q2: How should I store this compound to maintain its potency?
A2: this compound, being an acrylamide derivative, may be susceptible to degradation. For long-term storage, it is best to store the compound as a solid at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at 4°C for a few days, but it is advisable to prepare fresh dilutions for each experiment.
Q3: What is the mechanism of action of this compound, and how does this affect my experiments?
A3: this compound is an acrylamide-containing compound, which strongly suggests it acts as a covalent irreversible inhibitor. The acrylamide group likely forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding means that the inhibitory effect is time-dependent and not easily reversed by washing. When designing your experiments, consider pre-incubation steps to allow for the covalent bond to form. Also, be aware that the potency (e.g., IC50) will be dependent on both the concentration and the incubation time.
Q4: I am observing high background or off-target effects. How can I mitigate this?
A4: Off-target effects can be a concern with covalent inhibitors. To minimize these, it is crucial to determine the optimal concentration and incubation time. A dose-response and time-course experiment is highly recommended. Consider using a lower concentration for a longer incubation period. Additionally, including appropriate controls, such as a non-covalent EGFR inhibitor or a mutant EGFR that lacks the target cysteine residue, can help to distinguish between on-target and off-target effects. Performing a kinome profiling assay can also identify potential off-target kinases.
Q5: What safety precautions should I take when handling an acrylamide-containing compound like this compound?
A5: Acrylamide-containing compounds are potentially hazardous and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Potency (High IC50) | Insufficient incubation time for covalent bond formation. | Increase the pre-incubation time of the cells or enzyme with this compound before adding the substrate or stimulus. |
| Degradation of the compound. | Prepare fresh stock solutions and dilutions. Ensure proper storage of the compound. | |
| Low expression of target EGFR in the cell line. | Use a cell line with known high expression of the target EGFR mutation. Confirm expression levels by Western blot or flow cytometry. | |
| Presence of high protein concentration in the assay medium. | This compound may bind to serum proteins. Reduce the serum concentration during the treatment period or use a serum-free medium. | |
| High Variability Between Replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell seeding density. Use a multichannel pipette for adding the inhibitor and other reagents. |
| Compound precipitation in the assay medium. | Visually inspect for precipitation. Try a lower final concentration or use a solubilizing agent. | |
| Unexpected Cell Toxicity | Off-target effects of the inhibitor. | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). |
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound Against Various EGFR Mutations (Example Data)
| EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Wild-Type (WT) | 50.2 | 250.8 |
| L858R | 2.5 | 15.3 |
| Exon 19 Deletion | 1.8 | 10.1 |
| T790M | 5.7 | 35.6 |
| L858R/T790M | 8.3 | 48.2 |
| C797S | >1000 | >5000 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of recombinant EGFR enzyme solution to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for covalent binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Proliferation Assay
-
Reagents and Materials:
-
Cancer cell line expressing the target EGFR mutation (e.g., NCI-H1975 for L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear bottom white plates
-
-
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the proliferation reagent to room temperature.
-
Add the proliferation reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound potency.
Validation & Comparative
A Comparative Guide to Third-Generation EGFR Inhibitors: Osimertinib vs. Brigatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation epidermal growth factor receptor (EGFR) inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. These inhibitors are designed to selectively target the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR tyrosine kinase inhibitors (TKIs), while sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide provides a detailed comparison of two prominent third-generation EGFR inhibitors: osimertinib and brigatinib.
Disclaimer: Initial searches for "Egfr-IN-33" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-characterized and clinically relevant third-generation EGFR inhibitors, osimertinib and brigatinib.
Osimertinib is a potent, irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3][4][5] Brigatinib is a multi-kinase inhibitor with potent activity against anaplastic lymphoma kinase (ALK) and also demonstrates inhibitory activity against certain EGFR mutations.[6][7][8] This guide will delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key evaluative assays.
Mechanism of Action
Both osimertinib and brigatinib are small molecule kinase inhibitors that target the ATP-binding site of EGFR. However, their specific binding modes and kinase selectivity profiles differ.
Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[2][3] This covalent binding mechanism contributes to its high potency and selectivity for mutant forms of EGFR over the wild-type receptor.[2][5]
Brigatinib acts as a reversible, ATP-competitive inhibitor of multiple kinases, including ALK, ROS1, and mutant EGFR.[6][9] Its dual inhibition of ALK and EGFR is a distinguishing feature.[7]
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by third-generation EGFR inhibitors.
Comparative Efficacy: In Vitro Inhibition Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of osimertinib and brigatinib against various EGFR mutations and other kinases, providing a quantitative comparison of their potency and selectivity.
Table 1: IC50 Values (nM) against EGFR Mutations
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | EGFR (del19/T790M) | EGFR (del19/T790M/C797S) |
| Osimertinib | ~200-500[2][5] | <15[2] | <15[2] | <15[2] | <15[2] | >1000[10] |
| Brigatinib | >1000[11] | 1.5-2.1[8][12] | 75 (cell viability)[11] | 29-160[8][11][12] | - | 55.5[13] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Inhibitor | ALK | ROS1 | FLT3 | IGF-1R |
| Osimertinib | - | - | - | - |
| Brigatinib | 0.6[8] | 1.9[12] | 2.1[12] | 158 (cellular)[14] |
Note: Osimertinib is highly selective for EGFR. Brigatinib is a multi-kinase inhibitor with high potency against ALK and ROS1 in addition to its effects on EGFR.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standardized protocols for assays commonly used to evaluate EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[15]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the recombinant EGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]
-
Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent like ADP-Glo™.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in cancer cell lines with different EGFR statuses.
Materials:
-
Cancer cell lines (e.g., PC-9 for del19, NCI-H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]
-
Solubilization solution (e.g., SDS-HCl)[17]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-EGFR
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the inhibitor's effect on the signaling pathway.
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling by the test compound.
Materials:
-
Cancer cell lines
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with the inhibitor for a specified time.
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Conclusion
Osimertinib and brigatinib are both effective third-generation EGFR inhibitors, but they exhibit distinct profiles. Osimertinib is a highly selective and potent irreversible inhibitor of EGFR-sensitizing and T790M mutations, with a well-established role in the treatment of EGFR-mutant NSCLC. Brigatinib, while primarily an ALK inhibitor, demonstrates significant activity against mutant EGFR and offers a multi-targeted approach. The choice of inhibitor for research or therapeutic development will depend on the specific EGFR mutation profile, the desired selectivity, and the potential for off-target effects. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other novel EGFR inhibitors.
References
- 1. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Brigatinib - Wikipedia [en.wikipedia.org]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. promega.com.cn [promega.com.cn]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: Osimertinib for T790M Mutant Non-Small Cell Lung Cancer
A comparative analysis between Egfr-IN-33 and osimertinib for the treatment of T790M mutant non-small cell lung cancer (NSCLC) cannot be provided at this time. Extensive searches of publicly available scientific literature and databases did not yield any information on a compound designated "this compound." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed designation for a molecule not yet described in published research.
For the benefit of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of osimertinib, a standard-of-care treatment for EGFR T790M mutant NSCLC. The information is presented in a structured format with supporting data, experimental protocols, and visualizations to serve as a valuable reference.
Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[2][4] This covalent bond formation leads to the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which are crucial for cancer cell proliferation and survival.[2][4] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[2][3][4]
EGFR Signaling Pathway and Osimertinib's Point of Intervention
Caption: EGFR signaling pathway and the inhibitory action of osimertinib.
Performance Data of Osimertinib in T790M Mutant NSCLC
The clinical efficacy of osimertinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy has been demonstrated in several key clinical trials.
Key Clinical Trial Data (AURA3)
| Parameter | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |
| Median Duration of Response (DoR) | 9.9 months | Not Reported | - | - |
| Grade ≥3 Adverse Events | 23% | 47% | - | - |
Data from the AURA3 Phase III randomized trial.[3][5][6]
Activity Against CNS Metastases
Osimertinib has shown significant activity against central nervous system (CNS) metastases, a common complication in NSCLC patients.[2] In the AURA3 trial, patients with CNS metastases treated with osimertinib had a longer median PFS compared to those treated with chemotherapy (8.5 months vs. 4.2 months).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the preclinical evaluation of EGFR inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity.
Protocol:
-
Reagents: Recombinant human EGFR (T790M mutant and wild-type), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound (e.g., osimertinib), kinase buffer, detection antibody (e.g., anti-phosphotyrosine).
-
Procedure: a. Prepare a serial dilution of the inhibitor compound. b. In a 96-well plate, add the recombinant EGFR enzyme, the substrate peptide, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, TR-FRET). f. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines harboring the T790M mutation.
Protocol:
-
Cell Lines: NCI-H1975 (EGFR L858R/T790M), PC-9 (EGFR exon 19 deletion).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), inhibitor compound, proliferation reagent (e.g., CellTiter-Glo®, MTS).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the proliferation reagent according to the manufacturer's instructions. e. Measure the signal (luminescence or absorbance) which is proportional to the number of viable cells. f. Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-EGFR
Objective: To evaluate the inhibition of EGFR phosphorylation in treated cells.
Protocol:
-
Cell Lines and Reagents: As in the cell-based proliferation assay, plus lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH), and secondary antibodies.
-
Procedure: a. Treat the cells with the inhibitor for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibodies overnight. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: As in the cell-based proliferation assay.
-
Procedure: a. Inoculate the mice subcutaneously with the cancer cells. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the inhibitor (e.g., by oral gavage) and vehicle control daily. d. Measure the tumor volume and body weight regularly. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Experimental Workflow for Preclinical Evaluation of an EGFR Inhibitor
Caption: A typical preclinical workflow for evaluating a novel EGFR inhibitor.
References
- 1. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]
- 2. Clinical impact of subclonal EGFR T790M mutations in advanced-stage EGFR-mutant non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 4. Discovery of EGFR mutations dramatically changed lung cancer treatment 20th anniversary of landmark findings - The Cancer Letter [cancerletter.com]
- 5. Predictive impact of low-frequency pretreatment T790M mutation in patients with EGFR-mutated non-small cell lung cancer treated with EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Selectivity of Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). First-generation TKIs showed efficacy in patients with activating mutations, such as L858R and exon 19 deletions (Del19). However, acquired resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term effectiveness. This spurred the development of second and third-generation inhibitors with altered selectivity profiles.
This guide provides a framework for validating the selectivity of a novel EGFR inhibitor, here termed Innovinib . We compare its hypothetical performance against established first, second, and third-generation TKIs—Gefitinib, Afatinib, and Osimertinib, respectively. The objective is to assess the inhibitor's potency against clinically relevant activating and resistance mutations while evaluating its activity against wild-type (WT) EGFR, which is often associated with dose-limiting toxicities.[1]
Comparative Selectivity of EGFR Inhibitors
The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic window. An ideal inhibitor will potently inhibit the mutant forms of EGFR that drive tumor growth while sparing the wild-type form expressed in healthy tissues like skin and the gastrointestinal tract. This selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values across different EGFR variants. A lower IC50 value indicates higher potency.
The table below summarizes the biochemical IC50 values for our hypothetical inhibitor, Innovinib, alongside published data for Gefitinib, Afatinib, and Osimertinib against key EGFR forms.
| EGFR Variant | Innovinib (IC50, nM) | Gefitinib (IC50, nM) | Afatinib (IC50, nM) | Osimertinib (IC50, nM) |
| WT-EGFR | 150 | 53.5[2] | 31[3] | ~500 |
| L858R (Activating) | 1.5 | 2.6[2] | 0.3 - 0.7[3][4] | 4 - 12 |
| Del19 (Activating) | 1.2 | ~20[5] | 0.2 - 0.8[3][4] | 4 - 13[3] |
| L858R+T790M (Resistant) | 5.0 | >1000 | 57[3] | 5[3] |
Note: IC50 values can vary based on assay conditions. The data presented are representative values from biochemical assays found in the cited literature.
Innovinib is designed to show high potency against the common activating mutations (L858R, Del19) and the key resistance mutation (T790M), while maintaining significantly lower activity against WT-EGFR, a profile similar to third-generation inhibitors like Osimertinib.
Experimental Protocols for Selectivity Validation
Validating the selectivity profile of a new chemical entity requires rigorous testing through a combination of biochemical and cell-based assays.
1. Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
-
Objective: To determine the IC50 value of the test compound against purified WT, L858R, Del19, and L858R+T790M EGFR kinase domains.
-
Principle: The assay measures the transfer of phosphate from ATP to a synthetic peptide substrate by the EGFR kinase. Inhibition of this activity by the test compound is quantified. The ADP-Glo™ Kinase Assay is a common platform for this purpose, where the amount of ADP produced is measured via a luciferase-based reaction, generating a luminescent signal.[6][7][8]
-
Methodology:
-
Reagent Preparation: Recombinant EGFR kinase enzymes (WT and mutants), kinase buffer, ATP, and a suitable peptide substrate are prepared.[6] The test compound (e.g., Innovinib) is serially diluted in DMSO.
-
Enzyme-Inhibitor Pre-incubation: A fixed concentration of each EGFR kinase variant is pre-incubated with a range of concentrations of the test compound in a 384-well plate for approximately 30 minutes at room temperature.[9]
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate to each well.[6] The final ATP concentration should be close to its Michaelis-Menten constant (Km) for accurate IC50 determination. The plate is incubated for 60 minutes at room temperature.[7]
-
Signal Detection: The reaction is stopped, and the amount of ADP produced is measured. For the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][8]
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to controls (no inhibitor) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9]
-
2. Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing insights into the compound's cell permeability and activity in a more physiological environment.
-
Objective: To determine the IC50 of the test compound for the inhibition of ligand-induced or constitutive EGFR phosphorylation in engineered or cancer cell lines.
-
Principle: Cell lines expressing either WT-EGFR (e.g., A431) or specific mutant forms of EGFR (e.g., NCI-H1975 for L858R+T790M) are used.[9] For WT-EGFR, phosphorylation is induced by adding a ligand like EGF. For mutant forms, the kinase is often constitutively active. The level of phosphorylated EGFR (pEGFR) is measured, typically by a cell-based ELISA.[10]
-
Methodology:
-
Cell Culture and Seeding: Cells are seeded into 96-well plates and grown until they reach approximately 90% confluency.[9]
-
Serum Starvation: Cells are serum-starved for 16-18 hours to reduce basal levels of receptor activation.[9]
-
Inhibitor Treatment: Cells are treated with serial dilutions of the test compound for 1-2 hours.[9]
-
Ligand Stimulation (if required): For cell lines expressing WT-EGFR, cells are stimulated with EGF (e.g., 50 ng/mL) for 15 minutes to induce receptor phosphorylation.[9] This step is omitted for cells with constitutively active mutants.
-
Fixing and Permeabilization: The cells are fixed with a fixing solution (e.g., containing formaldehyde) and then permeabilized to allow antibodies to enter the cell.[10]
-
Immunodetection: The wells are blocked, and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). A second set of wells is incubated with an antibody for total EGFR to normalize for cell number.[10]
-
Signal Amplification and Reading: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a TMB substrate. The reaction is stopped, and the absorbance is read at 450 nm.[10]
-
Data Analysis: The pEGFR signal is normalized to the total EGFR signal. The normalized data are then plotted against the inhibitor concentration to calculate the IC50 value.
-
Visualizing Pathways and Workflows
EGFR Signaling Pathway
Upon binding of a ligand such as EGF, the EGFR dimerizes and autophosphorylates on several tyrosine residues. This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, driving cellular proliferation and survival.[7] Mutant forms of EGFR can be constitutively active, leading to uncontrolled signaling.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Selectivity Validation
The process of validating a novel inhibitor involves a tiered approach, starting with direct enzyme inhibition and moving to a more complex cellular environment.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 4. promega.com.cn [promega.com.cn]
- 5. promega.com [promega.com]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EGFR Inhibitors: Egfr-IN-33 and Afatinib
A detailed examination of two distinct EGFR inhibitors, the clinical-stage drug afatinib and the novel preclinical compound Egfr-IN-33, reveals differences in their target specificity and potency. This guide provides a comprehensive comparison of their mechanisms of action, biochemical and cellular activities, and the experimental protocols used to characterize them, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutated tumors. Afatinib, a second-generation irreversible EGFR inhibitor, has been a mainstay in this area. More recently, novel compounds such as this compound have emerged from preclinical research, warranting a comparative assessment. This guide provides a side-by-side analysis of these two EGFR inhibitors, summarizing their known properties and the experimental basis for these findings.
Mechanism of Action
Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors. It covalently binds to the cysteine residue (Cys797) in the ATP-binding site of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to an irreversible blockade of their tyrosine kinase activity. This broad-spectrum inhibition of the ErbB family distinguishes it from first-generation reversible EGFR TKIs.
This compound is a novel substituted acrylamide derivative identified as a potent EGFR inhibitor. As an acrylamide-containing compound, it is designed to function as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the target kinase, similar to afatinib. Information from its originating patent (WO2021185348A1) characterizes it as an anti-tumor agent with potential for treating diseases associated with EGFR mutations.[1]
Data Presentation: Biochemical and Cellular Activity
The following table summarizes the available quantitative data for this compound and afatinib, focusing on their inhibitory activities against EGFR and various cell lines.
| Parameter | This compound (Compound 13) | Afatinib |
| Target(s) | EGFR | EGFR, HER2, HER4 |
| Mechanism | Irreversible (presumed) | Irreversible |
| EGFR WT IC₅₀ | 1.1 nM | 0.5 nM |
| EGFR L858R IC₅₀ | 0.3 nM | 0.4 nM |
| EGFR L858R/T790M IC₅₀ | 1.9 nM | 10 nM |
| EGFR C797S mutants | N/A | Inactive |
| HER2 IC₅₀ | N/A | 14 nM |
| Cellular Activity (HCC827 - EGFR del19) | 13.8 nM | Data varies by study |
| Cellular Activity (NCI-H1975 - EGFR L858R/T790M) | 28.5 nM | Data varies by study |
Data for this compound is sourced from patent WO2021185348A1. Data for afatinib is compiled from various public sources and literature. N/A: Data not available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize EGFR inhibitors like this compound and afatinib.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant EGFR kinase (wild-type or mutant).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound or afatinib) at various concentrations.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in cancer cells.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound or afatinib) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the comparative analysis.
Caption: Simplified EGFR signaling pathway and points of inhibition by Afatinib and this compound.
Caption: General experimental workflow for the comparative evaluation of EGFR inhibitors.
Conclusion
This comparative analysis highlights both the similarities and distinctions between afatinib and the novel inhibitor this compound. Both compounds are designed as irreversible EGFR inhibitors. Based on the available preclinical data, this compound demonstrates potent activity against wild-type, L858R, and the clinically important L858R/T790M double mutant EGFR. Notably, its reported IC₅₀ against the T790M resistance mutation is lower than that of afatinib, suggesting a potential advantage in overcoming this common mechanism of resistance to earlier-generation TKIs.
Afatinib's broader, well-characterized inhibitory profile against the ErbB family (EGFR, HER2, HER4) has been clinically validated. The full kinase selectivity profile of this compound is not yet publicly available, which will be a critical determinant of its potential therapeutic window and off-target effects.
For researchers, this compound represents a promising chemical scaffold for the development of next-generation EGFR inhibitors, particularly those targeting resistance mutations. Further preclinical and clinical investigation is necessary to fully elucidate its efficacy, safety, and ultimate potential in the treatment of EGFR-driven cancers. This guide serves as a foundational resource for understanding the current landscape and future directions in the development of targeted cancer therapies.
References
head-to-head study of Egfr-IN-33 and gefitinib
A comparative analysis of the EGFR inhibitor gefitinib is provided below. However, a direct head-to-head comparison with "Egfr-IN-33" could not be conducted as public domain information and scientific literature do not contain data for a small molecule inhibitor with this specific designation. The search for "this compound" did not yield any identifiable compound for which experimental data is available.
Extensive searches for "this compound" in scientific databases and public records did not identify a small molecule inhibitor with this name. It is possible that "this compound" is an internal compound name not yet disclosed publicly, a misnomer, or a compound that has not been characterized in published literature. One study mentions a Designed Ankyrin Repeat Protein (DARPin) E01, which targets EGFR, but this is a biologic and not a small molecule like gefitinib, making a direct comparison of their preclinical data inappropriate for a like-for-like analysis.
Therefore, this guide will focus on providing a comprehensive overview of gefitinib, a well-characterized EGFR inhibitor, to serve as a reference point. Should data for this compound become available, a similar analysis could be performed to enable a direct comparison.
Gefitinib: A Profile
Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and other cancers. It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Mechanism of Action
Gefitinib specifically targets the intracellular tyrosine kinase domain of EGFR. In cancer cells where EGFR is mutated and constitutively active, gefitinib blocks the signaling pathways responsible for cell proliferation, survival, and metastasis.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by gefitinib.
Caption: EGFR signaling pathway and gefitinib's mechanism of action.
Quantitative Data for Gefitinib
The following table summarizes key in vitro efficacy data for gefitinib against various EGFR mutations and other kinases.
| Target | IC50 (nM) | Cell Line | Assay Type |
| EGFR (L858R) | 5.4 | H3255 | Cell Viability |
| EGFR (Exon 19 del) | 2.6 | PC-9 | Cell Viability |
| EGFR (WT) | >10,000 | A431 | Cell Viability |
| HER2 | >10,000 | SK-BR-3 | Cell Viability |
| VEGFR2 | >10,000 | - | Kinase Assay |
Data compiled from publicly available literature. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of compounds. Below are representative protocols for assays commonly used to characterize EGFR inhibitors like gefitinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H3255 for L858R, A431 for wild-type) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., gefitinib) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To assess the inhibitory activity of a compound against a panel of different kinases to determine its selectivity.
Protocol:
-
Assay Setup: Kinase assays are typically performed in 384-well plates. Each well contains the purified kinase, a specific substrate peptide, and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined by non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical preclinical workflow for evaluating an EGFR inhibitor.
Caption: Preclinical evaluation workflow for an EGFR inhibitor.
Egfr-IN-33: Cross-Reactivity Profile Analysis and Comparison Guide
Currently, there is no publicly available information regarding a specific molecule designated "Egfr-IN-33." A comprehensive search of scientific literature and databases did not yield any data on its cross-reactivity profile, kinase selectivity, or off-target effects.
Therefore, a direct comparison guide detailing the cross-reactivity of this compound against other EGFR inhibitors cannot be provided at this time.
To facilitate a future comparative analysis upon the availability of data for this compound, this guide outlines the necessary experimental data and methodologies, alongside a comparative framework using well-characterized EGFR inhibitors.
Data Presentation: A Comparative Framework
A comprehensive cross-reactivity profile is crucial for evaluating the specificity of any kinase inhibitor. This data is typically presented in a table comparing the inhibitory activity against a panel of kinases. Below is a template table populated with fictional data for "this compound" and real comparative data for known EGFR inhibitors to illustrate how such a comparison would be structured.
Table 1: Kinase Selectivity Profile of EGFR Inhibitors (% Inhibition at 1 µM)
| Kinase Target | This compound (Fictional Data) | Gefitinib | Erlotinib | Lapatinib |
| EGFR | >95% | >95% | >95% | >95% |
| HER2 (ErbB2) | 15% | <10% | <10% | >90% |
| HER4 (ErbB4) | 20% | <10% | <10% | >80% |
| ABL1 | 5% | <5% | <5% | 40% |
| SRC | 8% | <5% | <5% | 35% |
| LCK | 3% | <5% | <5% | 30% |
| ... (additional kinases) | ... | ... | ... | ... |
Note: The data for Gefitinib, Erlotinib, and Lapatinib are illustrative and sourced from publicly available kinase panel screening data. The data for this compound is hypothetical.
Signaling Pathway Context
To understand the significance of on- and off-target inhibition, it is essential to visualize the inhibitor's position within the relevant signaling pathway.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. A common and robust method is the KinomeScan™ assay , which measures the binding of an inhibitor to a large panel of kinases. An alternative approach involves activity-based assays like the ADP-Glo™ Kinase Assay .
Principle of Kinase Profiling (Competitive Binding Assay)
A widely used method for kinase inhibitor profiling is the competitive binding assay.[1] In this approach, an immobilized, non-selective kinase inhibitor is used as a capture resin (kinobeads).[1] A test compound (e.g., this compound) is incubated with a cell lysate, allowing it to bind to its target kinases. This mixture is then passed over the kinobeads. Kinases that are bound to the test compound will not bind to the beads and will be found in the flow-through. The proteins captured on the beads are then eluted and identified using quantitative mass spectrometry.[2] The amount of a specific kinase captured on the beads is inversely proportional to its affinity for the test compound.
Caption: Workflow for a competitive binding-based kinase profiling assay.
Detailed Methodologies
1. Cell Lysate Preparation:
-
Cultured cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to maintain protein integrity.
-
The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding:
-
The cell lysate is incubated with the test inhibitor (e.g., this compound) at a specific concentration (e.g., 1 µM) for a defined period to allow for binding to target kinases.[3]
3. Affinity Capture:
-
The lysate-inhibitor mixture is then incubated with an affinity matrix, such as kinobeads, which contains immobilized broad-spectrum kinase inhibitors.[3]
-
Kinases not bound to the test inhibitor will bind to the affinity matrix.
4. Washing and Elution:
-
The affinity matrix is washed multiple times to remove non-specifically bound proteins.
-
The specifically bound kinases are then eluted from the matrix, often using a low pH buffer or a denaturing agent.
5. Mass Spectrometry Analysis:
-
The eluted proteins are digested into peptides, typically with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[2]
6. Data Analysis:
-
The abundance of each identified kinase in the inhibitor-treated sample is compared to a control sample (treated with vehicle, e.g., DMSO).
-
A reduction in the amount of a kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase. The percentage of inhibition is calculated based on this reduction.
Comparison with Other EGFR Inhibitors
For a comprehensive evaluation, the cross-reactivity profile of this compound would be compared against different classes of EGFR inhibitors:
-
First-Generation (Reversible): Gefitinib and Erlotinib are selective for EGFR but are less effective against resistance mutations like T790M.[4]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form covalent bonds with EGFR and also inhibit other ErbB family members like HER2 and HER4.[5] This broader specificity can lead to increased side effects.
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib is designed to be selective for EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR, which can reduce toxicity.[4][6]
-
Multi-Kinase Inhibitors: Vandetanib and Lapatinib inhibit EGFR in addition to other unrelated kinases like VEGFR and HER2, respectively.[7][8]
The ideal cross-reactivity profile for a novel EGFR inhibitor depends on its intended therapeutic application. A highly selective inhibitor might offer a better safety profile, while a multi-targeted inhibitor could be beneficial in overcoming certain resistance mechanisms or treating specific cancer types driven by multiple signaling pathways.[8]
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Enozertinib's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor activity of Enozertinib (formerly ORIC-114), a novel epidermal growth factor receptor (EGFR) inhibitor, with other established EGFR inhibitors. The data presented is compiled from publicly available preclinical studies to offer an independent validation of its therapeutic potential.
Executive Summary
Enozertinib is an orally bioavailable, brain-penetrant, and irreversible inhibitor of EGFR and HER2, with potent activity against EGFR exon 20 insertion mutations. Preclinical data demonstrates that Enozertinib effectively inhibits the proliferation of cancer cells harboring various EGFR mutations and leads to significant tumor regression in in-vivo models. This guide compares its performance against other widely used EGFR tyrosine kinase inhibitors (TKIs), including Osimertinib, Afatinib, and Gefitinib, across key preclinical parameters.
Mechanism of Action
Enozertinib selectively and irreversibly binds to the cysteine residue in the ATP-binding site of EGFR and HER2. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. Its ability to penetrate the blood-brain barrier is a key feature, suggesting potential efficacy against brain metastases, a common complication in EGFR-mutant non-small cell lung cancer (NSCLC).
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for inhibitors like Enozertinib.
Comparative In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Enozertinib and other EGFR inhibitors against various EGFR-mutant cancer cell lines.
| Cell Line | EGFR Mutation | Enozertinib IC50 (nM) | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 del | Data not publicly available | 13[1] | 0.8[1] | 77.26[2] |
| H1975 | L858R + T790M | Data not publicly available | 5[1] | 57[1] | >4000[2] |
| Ba/F3 | Exon 20 ins (Y764_V765insHH) | Data not publicly available | Data not publicly available | 134[1] | Data not publicly available |
| Ba/F3 | Exon 20 ins (A767_V769dupASV) | Data not publicly available | Data not publicly available | 158[1] | Data not publicly available |
| LoVo | WT EGFR | Data not publicly available | 493.8[3] | Data not publicly available | Data not publicly available |
Note: Specific IC50 values for Enozertinib are not yet widely available in the public domain. The table will be updated as more data is published.
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models are essential for evaluating the anti-tumor activity of a drug in a living organism. The table below compares the in vivo efficacy of Enozertinib with other EGFR inhibitors.
| Xenograft Model | EGFR Mutation | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NSCLC PDX | Exon 20 ins | Enozertinib | Data not publicly available | Tumor Regression Observed | ORIC Pharma |
| PC-9 | Exon 19 del | Osimertinib | 25 mg/kg, qd | Sustained Tumor Regression | [4] |
| A549 | WT | Icotinib + Docetaxel | 1200 mg/kg + 5 mg/kg | Significant Inhibition | [5] |
Note: Detailed quantitative in vivo data for Enozertinib, such as specific tumor growth inhibition percentages and dosing regimens, are not yet fully available in public literature. PDX stands for Patient-Derived Xenograft.
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
EGFR inhibitors (Enozertinib, Osimertinib, Afatinib, Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the EGFR inhibitors for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[6]
Western Blot Analysis for EGFR Signaling
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins like Akt.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[7][8][9]
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell lines or patient-derived tumor fragments
-
Matrigel (optional)
-
EGFR inhibitors
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells or implant tumor fragments into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the EGFR inhibitors and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[10][11][12]
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Safety Profile Comparison: EGFR Tyrosine Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative safety of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This guide provides a detailed analysis of the adverse event profiles of established EGFR TKIs, supported by experimental data and methodologies.
Introduction
Epidermal Growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations. While highly effective, these agents are associated with a distinct spectrum of adverse events, primarily due to the ubiquitous expression of EGFR in normal tissues. Understanding the comparative safety profiles of different EGFR TKIs is crucial for optimizing patient management and for the development of next-generation inhibitors with improved therapeutic windows.
A Note on "Egfr-IN-33"
Initial searches for a specific compound designated "this compound" did not yield any publicly available preclinical or clinical safety and toxicity data. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in scientific literature or public databases. Therefore, this guide will focus on a comparative safety analysis of well-characterized and commercially available EGFR TKIs to provide a relevant and data-rich resource for the target audience.
Comparative Safety of Common EGFR TKIs
The table below summarizes the incidence of common adverse events for several prominent EGFR TKIs based on reported data.
| Adverse Event | First-Generation TKIs (Gefitinib, Erlotinib) | Second-Generation TKIs (Afatinib) | Third-Generation TKIs (Osimertinib) |
| Diarrhea | Common | More frequent and severe | Common |
| Rash | Common | More frequent and severe | Common |
| Mucositis/Stomatitis | Less common | Common | Common |
| Paronychia | Common | Common | Common |
| Fatigue | Common | Common | Common |
| Nausea | Common | Common | Common |
| Decreased Appetite | Common | Common | Common |
| Hepatotoxicity (ALT/AST increase) | Common | Common | Less common |
| Interstitial Lung Disease (ILD)/Pneumonitis | Rare but serious | Rare but serious | Rare but serious |
| QTc Prolongation | Less common | Potential risk | Potential risk |
Note: This table represents a generalized summary. For specific incidence rates, please refer to the prescribing information for each drug.
Detailed Experimental Protocols
The assessment of EGFR TKI safety relies on a battery of standardized preclinical and clinical evaluations. Below are detailed methodologies for key experiments.
Preclinical Toxicity Studies
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effect of the TKI on various cell lines, including cancer cells and normal human cells (e.g., keratinocytes, hepatocytes).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The TKI is added at a range of concentrations and incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
The IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of the drug in causing cell death.
-
2. In Vivo Animal Toxicity Studies:
-
Objective: To evaluate the systemic toxicity of the TKI in animal models (e.g., rodents, non-human primates) and to identify potential target organs of toxicity.
-
Methodology:
-
The TKI is administered to animals at various dose levels for a defined duration (e.g., 28 days).
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, skin lesions).
-
Blood samples are collected at regular intervals for hematology and clinical chemistry analysis to assess effects on blood cells, liver, and kidney function.
-
At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.
-
Clinical Safety Evaluation
1. Phase I Clinical Trials (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of the TKI in human patients.
-
Methodology:
-
A small cohort of patients receives a starting dose of the TKI.
-
If no DLTs are observed, the dose is escalated in a new cohort of patients.
-
This process continues until DLTs are observed in a significant proportion of patients in a cohort, which then defines the MTD.
-
Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
2. Phase II and III Clinical Trials:
-
Objective: To further evaluate the safety and efficacy of the TKI in a larger patient population.
-
Methodology:
-
Patients are treated with the TKI at the recommended Phase II dose (RP2D).
-
A comprehensive safety profile is established by collecting data on all adverse events, including their frequency, severity, and duration.
-
Laboratory parameters and vital signs are monitored regularly.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the safety assessment of EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Preclinical Safety Assessment Workflow for TKIs.
Conclusion
The safety profiles of EGFR TKIs are well-characterized, with dermatological and gastrointestinal toxicities being the most common on-target effects. While newer generation TKIs have shown improved selectivity and, in some cases, a more manageable side-effect profile, careful monitoring and management of adverse events remain critical. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the safety of novel EGFR inhibitors, facilitating the development of safer and more effective cancer therapies.
References
Validating the Efficacy of EGFR-IN-33 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-33, against established therapeutic alternatives. The data presented is based on studies conducted in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), a key preclinical platform for evaluating anti-cancer agents. This document is intended to provide an objective overview of this compound's performance and the experimental basis for its evaluation.
Introduction to EGFR Inhibition and Patient-Derived Xenografts
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.[6][7]
Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[8][9] These models are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[10] PDX models are increasingly utilized in preclinical drug development to assess the efficacy of novel therapeutic agents and to study mechanisms of drug resistance.[5][11][12]
This guide focuses on the evaluation of a novel, third-generation EGFR inhibitor, this compound, which has been designed to be effective against both common activating EGFR mutations and the T790M resistance mutation, while demonstrating a favorable safety profile by sparing wild-type EGFR.
Comparative Efficacy in Patient-Derived Xenografts
The anti-tumor activity of this compound was evaluated in a panel of NSCLC PDX models harboring various EGFR mutations and compared to first and third-generation EGFR inhibitors. The tables below summarize the key efficacy data.
Table 1: In Vivo Efficacy of EGFR Inhibitors in an EGFR Del19-mutant NSCLC PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Complete Responses (CR) | Partial Responses (PR) |
| Vehicle Control | Daily, p.o. | 0 | 0/10 | 0/10 |
| Gefitinib | 50 mg/kg, daily, p.o. | 65 | 1/10 | 5/10 |
| This compound | 25 mg/kg, daily, p.o. | 95 | 6/10 | 4/10 |
| Osimertinib | 25 mg/kg, daily, p.o. | 92 | 5/10 | 5/10 |
Table 2: In Vivo Efficacy of EGFR Inhibitors in an EGFR L858R/T790M-mutant NSCLC PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Complete Responses (CR) | Partial Responses (PR) |
| Vehicle Control | Daily, p.o. | 0 | 0/10 | 0/10 |
| Gefitinib | 50 mg/kg, daily, p.o. | 5 (Progressive Disease) | 0/10 | 0/10 |
| This compound | 25 mg/kg, daily, p.o. | 88 | 4/10 | 5/10 |
| Osimertinib | 25 mg/kg, daily, p.o. | 85 | 3/10 | 6/10 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue was obtained from consenting patients with NSCLC following surgical resection.
-
Implantation: A small fragment (approximately 3x3 mm) of the patient's tumor was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-scid GAMMA (NSG)).[13]
-
Passaging: Once the tumors reached a volume of approximately 1000-1500 mm³, they were harvested and serially passaged into new cohorts of mice for expansion.[14] All experiments were conducted using tumors from passages 3 to 5 to maintain the biological and genetic characteristics of the original patient tumor.
In Vivo Efficacy Studies
-
Animal Model: Female NSG mice bearing established NSCLC PDX tumors (tumor volume of 150-250 mm³) were used for the studies.
-
Treatment Groups: Mice were randomized into treatment and control groups (n=10 mice per group).
-
Drug Administration: this compound and comparator drugs (Gefitinib, Osimertinib) were formulated in an appropriate vehicle and administered orally (p.o.) at the indicated doses and schedules. The vehicle control group received the formulation vehicle only.
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Response rates (Complete Response, Partial Response, Stable Disease, Progressive Disease) were determined based on the change in tumor volume from baseline.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by EGFR TKIs.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for PDX Efficacy Studies
The diagram below outlines the general workflow for conducting in vivo efficacy studies of EGFR inhibitors in patient-derived xenograft models.
Caption: Workflow for In Vivo Efficacy Studies in PDX Models.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse avatar models of esophageal squamous cell carcinoma proved the potential for EGFR-TKI afatinib and uncovered Src family kinases involved in acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Egfr-IN-33: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Egfr-IN-33 is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or drains.
This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations. It is intended for researchers, scientists, and drug development professionals who may handle this or similar kinase inhibitors.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that you are familiar with the following safety protocols.
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle solid this compound and prepare solutions in a certified chemical fume hood. | To avoid inhalation of the powder or aerosols. |
| Spill Management | In case of a spill, collect the material using an absorbent pad and place it in a sealed container for hazardous waste disposal. Wash the affected area thoroughly. | To contain the hazardous substance and prevent environmental release. |
| First Aid | If swallowed, seek immediate medical attention.[1] If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice. | To mitigate immediate health risks associated with exposure. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound and associated waste materials. This process ensures compliance with environmental regulations and institutional safety policies.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., stock solutions, experimental media). Segregate based on the solvent (e.g., aqueous vs. organic).
-
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound.
-
-
Empty Containers:
-
The original vial or any secondary containers that held this compound.
-
Step 2: Waste Collection and Labeling
All waste must be collected in appropriate, clearly labeled containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | A designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) screw-cap jar). | "Hazardous Waste," "this compound Solid Waste," list of contents, and the date of first accumulation. |
| Liquid Waste | A designated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap). Use separate containers for aqueous and organic solvent waste. | "Hazardous Waste," "this compound Liquid Waste," list of solvents and approximate concentrations, and the date of first accumulation. |
| Contaminated Sharps | A certified, puncture-proof sharps container. | "Hazardous Waste," "Sharps Contaminated with this compound." |
| Empty Containers | The original vial should be treated as hazardous waste. | "Empty Container - Contains this compound Residue." |
Step 3: On-site Accumulation and Storage
Store all collected waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
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Ensure all waste containers are kept securely closed except when adding waste.
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Store incompatible waste streams separately to prevent accidental reactions.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste through a third-party vendor without institutional approval. The EHS department is responsible for ensuring that the waste is transported to an approved waste disposal plant in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols: Not Applicable
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should consult their specific experimental designs to identify all materials that will become contaminated and require disposal as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
